molecular formula H2Ni3O9P2 B3336461 Nickel(II) phosphate hydrate CAS No. 27176-17-6

Nickel(II) phosphate hydrate

Cat. No.: B3336461
CAS No.: 27176-17-6
M. Wt: 384.04 g/mol
InChI Key: PZLMPZGLQBNCKC-UHFFFAOYSA-H
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Description

Nickel(II) phosphate hydrate is an inorganic compound with the chemical formula Ni₃(PO₄)₂·8H₂O. It is a light green solid that is insoluble in water and features octahedral nickel centers bound to water and phosphate. This compound can be prepared by hydrothermal synthesis and also occurs naturally as the mineral arupite .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel(II) phosphate hydrate can be synthesized through hydrothermal methods. One common approach involves reacting nickel chloride with red phosphorus in the presence of a surfactant such as hexamethylenetetramine (HMT). This reaction is carried out under hydrothermal conditions, typically at elevated temperatures and pressures .

Industrial Production Methods: In industrial settings, this compound is often produced by chemical precipitation methods. This involves mixing solutions of nickel salts (such as nickel chloride or nickel nitrate) with a phosphate source (such as sodium phosphate) under controlled conditions to precipitate the hydrate form of nickel(II) phosphate .

Chemical Reactions Analysis

Types of Reactions: Nickel(II) phosphate hydrate undergoes various chemical reactions, including:

    Oxidation and Reduction: Nickel(II) phosphate can participate in redox reactions, where nickel ions can be oxidized or reduced depending on the reaction conditions.

    Substitution Reactions: Nickel(II) phosphate can undergo substitution reactions where phosphate groups are replaced by other anions or ligands.

Common Reagents and Conditions:

    Oxidation: Reactions with oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reactions with reducing agents such as sodium borohydride or hydrogen gas.

    Substitution: Reactions with other phosphate sources or ligands under controlled pH and temperature conditions.

Major Products Formed:

Scientific Research Applications

Nickel(II) phosphate hydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which nickel(II) phosphate hydrate exerts its effects involves its interaction with molecular targets and pathways. In catalytic applications, the nickel centers in the compound facilitate redox reactions by providing active sites for electron transfer. In biological systems, this compound can interact with biomolecules, potentially altering their structure and function .

Comparison with Similar Compounds

Nickel(II) phosphate hydrate can be compared with other similar compounds, such as:

    Cobalt(II) phosphate hydrate: Similar in structure and properties but contains cobalt instead of nickel.

    Iron(III) phosphate hydrate: Contains iron and has different redox properties compared to this compound.

    Manganese(II) phosphate hydrate: Contains manganese and is used in different catalytic and biological applications.

Uniqueness: this compound is unique due to its specific redox properties and its ability to form stable hydrates. Its applications in supercapacitors and as a flame retardant highlight its versatility and importance in various fields .

Properties

IUPAC Name

nickel(2+);diphosphate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3Ni.2H3O4P.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);1H2/q3*+2;;;/p-6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLMPZGLQBNCKC-UHFFFAOYSA-H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ni+2].[Ni+2].[Ni+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2Ni3O9P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747921
Record name Nickel(2+) phosphate--water (3/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27176-17-6
Record name Nickel(2+) phosphate--water (3/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nickel(II) phosphate hydrate
Reactant of Route 2
Nickel(II) phosphate hydrate
Reactant of Route 3
Nickel(II) phosphate hydrate

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